N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide
Description
Properties
Molecular Formula |
C19H18N2O5S3 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H18N2O5S3/c1-12-4-7-15(8-5-12)29(23,24)20-21-18(22)17(28-19(21)27)11-13-10-14(25-2)6-9-16(13)26-3/h4-11,20H,1-3H3/b17-11- |
InChI Key |
KRYIDHBPISMBFP-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Methylbenzenesulfonamide with Carbon Disulfide
The thiazolidinone ring is synthesized via cyclocondensation of 4-methylbenzenesulfonamide with carbon disulfide (CS₂) in the presence of a base (e.g., potassium hydroxide) and an α-halo carbonyl compound. For example:
-
4-Methylbenzenesulfonamide (1.0 equiv) reacts with CS₂ (1.2 equiv) in ethanol under reflux (78°C) for 6 hours.
-
Addition of 2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one (1.1 equiv) to the mixture initiates cyclization, forming the thiazolidin-4-one intermediate.
-
The intermediate is isolated via vacuum filtration (yield: 68–72%) and recrystallized from ethanol.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Base | KOH (1.5 equiv) |
Purification and Characterization
Chromatographic Separation
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v) to remove unreacted aldehyde and dimeric byproducts.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=N), 7.78–7.32 (m, 4H, aromatic H), 6.92–6.85 (m, 3H, dimethoxybenzylidene H), 3.87 (s, 6H, OCH₃), 2.41 (s, 3H, CH₃).
-
IR (KBr) : ν 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N), 1250 cm⁻¹ (S=O).
Comparative Analysis of Synthetic Routes
Advantages of Knoevenagel Route : Higher isomer purity and scalability.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Drug Development
The compound's structural features suggest significant potential in drug development. Rhodanine derivatives, including this compound, have been studied for their diverse biological activities such as antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For example:
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| Related Compound A | Staphylococcus aureus | 12 |
| Related Compound B | Escherichia coli | 15 |
| Related Compound C | Pseudomonas aeruginosa | 10 |
These findings highlight the potential of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide as a lead compound for developing new antimicrobial agents.
Anticancer Properties
Studies have also explored the anticancer properties of thiazolidine derivatives. The compound's ability to interact with specific molecular targets could lead to the development of novel cancer therapies. For instance, one study demonstrated that similar compounds could induce apoptosis in cancer cell lines through modulation of signaling pathways.
Materials Science
The unique chemical structure of this compound allows it to be utilized in materials science for synthesizing new materials with specific properties such as conductivity or catalytic activity.
Synthesis of Conductive Polymers
Research has shown that incorporating thiazolidine derivatives into polymer matrices can enhance electrical conductivity. This application is particularly relevant for developing advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and sulfonamide group are key functional groups that enable it to bind to active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Analogues of Thiazolidinone Derivatives
A comparative analysis with structurally related compounds is presented below, focusing on substituent effects and physicochemical properties.
Table 1: Structural and Substituent Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Donating Groups (e.g., methoxy, ethoxy): The target compound’s 2,5-dimethoxybenzylidene group enhances resonance stabilization compared to mono-methoxy analogues (e.g., ). This may influence redox properties and binding affinity to biological targets .
- Sulfonamide vs.
- Hydrogen Bonding:
Compounds with hydroxy groups (e.g., ) exhibit stronger hydrogen-bonding capacity (~2500–2600 cm⁻¹ in IR) compared to the target’s methoxy-dominated structure .
Table 2: Spectroscopic Data
- Synthetic Routes: The target compound’s synthesis likely involves Knoevenagel condensation to form the benzylidene group, followed by sulfonamide coupling—similar to methods in and .
Biological Activity
N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide is a compound that belongs to the class of thiazolidinone derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 400.47 g/mol. Its structure features a thiazolidine ring with oxo and thioxo functionalities, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess antibacterial effects against various pathogens:
In these studies, the synthesized compounds were tested using the two-fold serial dilution technique, revealing that some derivatives exhibited comparable or superior activity compared to standard antibiotics like norfloxacin and fluconazole.
Anticancer Activity
Additionally, thiazolidinone derivatives have been investigated for their anticancer potential. A study focusing on similar compounds reported promising results in inhibiting cancer cell proliferation:
| Cancer Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| CCRF-CEM leukemia cells | >20 | No significant activity observed |
| Other tested lines | Varies | Some showed notable inhibition |
The anticancer properties were attributed to the presence of specific substituents on the thiazolidine ring that enhance interaction with cellular targets involved in cancer progression .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some thiazolidinones induce oxidative stress in target cells, leading to apoptosis.
- Interference with DNA Replication : The compound may disrupt DNA synthesis in rapidly dividing cells.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this class of compounds:
Study 1: Antibacterial Evaluation
A series of thiazolidinone derivatives were synthesized and evaluated against common bacterial strains. The results indicated that modifications in the benzylidene moiety significantly influenced antibacterial potency .
Study 2: Anticancer Screening
Another investigation focused on the anticancer properties of thiazolidinones, where various derivatives were screened against different cancer cell lines. The study highlighted that specific structural features enhanced cytotoxicity against leukemia cells .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for this compound to ensure high yield and purity?
- Methodological Answer : Synthesis requires multi-step optimization. Begin with condensation of substituted benzaldehyde (e.g., 2,5-dimethoxybenzaldehyde) with thiosemicarbazide to form a thiosemicarbazone intermediate. Cyclization with chloroacetic acid under reflux (DMF/acetic acid, 2–4 hours) yields the thiazolidinone core. Sulfonamide introduction via reaction with 4-methylbenzenesulfonyl chloride in basic conditions (e.g., NaHCO₃) is critical. Solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and catalyst selection (piperidine for benzylidene formation) significantly impact yield and purity. Purification via recrystallization (DMF/ethanol mixtures) or column chromatography is recommended .
Q. How does the substitution pattern on the benzylidene moiety influence solubility and biological activity?
- Methodological Answer : The 2,5-dimethoxy substituents enhance solubility via increased polarity compared to 3,4-dimethoxy analogs, which exhibit higher lipophilicity. Methoxy groups at the 2- and 5-positions create steric hindrance, reducing π-π stacking and improving aqueous solubility by ~20% (measured via logP assays). Biologically, electron-donating groups (e.g., methoxy) enhance antimicrobial activity by facilitating membrane penetration, while electron-withdrawing groups (e.g., chloro) improve enzyme inhibition (e.g., COX-2 IC₅₀ values differ by 1.5–2.5 µM between analogs) .
Q. Which analytical techniques are most effective for characterizing the Z-configuration of the benzylidene group?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR confirms the Z-configuration by detecting spatial proximity between the benzylidene aromatic protons and the thiazolidinone ring. Single-crystal X-ray diffraction provides definitive stereochemical evidence, with C=C bond lengths typically ~1.34 Å for Z-isomers. UV-Vis spectroscopy (λmax ~350–370 nm for Z-configured enones) and comparative HPLC retention times with E-isomer standards further validate configuration .
Advanced Research Questions
Q. How can contradictions in biological activity data between enzyme inhibition assays and cell-based studies be resolved?
- Methodological Answer : Discrepancies often arise from differences in compound solubility, cellular uptake, or metabolic stability. Use orthogonal assays:
- Solubility : Measure kinetic solubility in assay buffers vs. cell culture media.
- Permeability : Employ Caco-2 or PAMPA assays to assess passive diffusion.
- Metabolism : Conduct microsomal stability tests (e.g., t₁/₂ >30 min indicates suitability for cell studies).
If enzyme inhibition is potent (IC₅₀ <1 µM) but cell activity is weak, consider prodrug strategies or nanoformulations to enhance bioavailability .
Q. What SAR strategies optimize the thiazolidinone core for target selectivity?
- Methodological Answer : Systematic SAR involves:
- Substituent Scanning : Replace 4-methylbenzenesulfonamide with bioisosteres (e.g., pyridine-3-sulfonamide) to modulate hydrogen bonding.
- Core Modifications : Introduce methyl groups at the thiazolidinone 3-position to restrict ring conformation, improving target binding (e.g., ΔIC₅₀ of 0.7 µM vs. parent compound).
- Computational Modeling : Dock analogs into target pockets (e.g., COX-2 vs. 5-LOX) to predict selectivity. Prioritize compounds with >10-fold selectivity in silico before synthesis .
Q. How to investigate dual inhibition of COX-2 and 5-LOX pathways?
- Methodological Answer :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition (e.g., Ki values for COX-2 vs. 5-LOX).
- Gene Expression : Use qPCR/Western blotting to measure downstream mediators (PGE₂ for COX-2; LTB₄ for 5-LOX) in stimulated macrophages.
- Molecular Dynamics : Simulate binding stability in dual-active site conformations (e.g., 50 ns simulations to assess residence times) .
Q. How to address discrepancies in reported antimicrobial IC₅₀ values across labs?
- Methodological Answer : Standardize protocols using CLSI/FDA guidelines:
- Strain Selection : Use reference strains (e.g., ATCC 25922 for E. coli) with documented susceptibility.
- Broth Microdilution : Adjust inoculum density to 5×10⁵ CFU/mL and include resazurin for viability endpoint detection.
- Quality Control : Cross-validate with positive controls (e.g., ciprofloxacin for Gram-negative bacteria). Report MICs as modal values from ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
